N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Description
Properties
CAS No. |
107491-36-1 |
|---|---|
Molecular Formula |
C12H9F3N2O2S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
NSXKYUJNYQTJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(F)(F)F |
Purity |
95 |
solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Trifluoromethyl)pyridin-2-amine
The synthesis begins with the preparation of 5-(trifluoromethyl)pyridin-2-amine, a critical intermediate. This compound is typically synthesized via:
-
Bromination and Amination :
Pyridine derivatives undergo bromination at the 5-position using phenyltrimethylammonium tribromide in tetrahydrofuran (THF), followed by amination with thiourea in ethanol at 65–75°C. For example, acetophenone derivatives are converted to 2-aminothiazole intermediates through sequential bromination and cyclization. -
Purification :
Crude products are purified via recrystallization from ethanol/water mixtures, yielding 5-(trifluoromethyl)pyridin-2-amine with >95% purity.
Sulfonylation Reaction
The sulfonamide group is introduced via reaction between 5-(trifluoromethyl)pyridin-2-amine and benzenesulfonyl chloride:
-
Conditions :
-
Yield Optimization :
Yields range from 70–85%, with higher purity achieved by washing with dilute HCl to remove unreacted sulfonyl chloride.
Microwave-Assisted Coupling Methods
Recent advances employ microwave irradiation to accelerate coupling reactions:
Reaction Setup
Advantages Over Conventional Heating
-
Reduced Reaction Time : From 6 hours to 30 minutes.
-
Enhanced Purity : Minimal byproducts due to uniform heating.
Palladium-Catalyzed Cross-Coupling
For functionalized derivatives, palladium-catalyzed methods enable regioselective coupling:
Catalytic System
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the sulfonamide nucleophile. Reductive elimination yields the coupled product.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Yield (%) | Purity (%) | Reaction Time | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | 6 hours | 120 |
| Microwave-Assisted | 89 | 98 | 30 minutes | 150 |
| Palladium-Catalyzed | 82 | 97 | 2 hours | 320 |
Key Observations :
-
Microwave-assisted synthesis offers the best balance of yield and time efficiency.
-
Palladium-catalyzed methods are cost-prohibitive for large-scale production.
Troubleshooting Common Issues
Low Yields in Sulfonylation
Chemical Reactions Analysis
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has the molecular formula and a molecular weight of 296.27 g/mol. Its structure features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in both synthetic chemistry and biological research .
Agricultural Biotechnology
One of the most promising applications of TPBS is in agricultural biotechnology, where it functions as a plant defense enhancer. Research indicates that TPBS can partially mimic methyl jasmonate (MeJA), a known plant hormone that triggers defense responses against pathogens and herbivores without the associated growth inhibition typically seen with MeJA .
Case Study: Defense Mechanisms in Nicotiana benthamiana
In studies involving Nicotiana benthamiana, TPBS was shown to upregulate jasmonate-inducible defense genes significantly. For instance, when applied at a concentration of 10 µM, TPBS led to a 9.7-fold increase in nicotine accumulation—an alkaloid associated with plant defense—without inhibiting growth . This uncoupling of defense activation from growth suppression positions TPBS as a potential candidate for crop protection strategies.
Pharmaceutical Research
TPBS's unique structural features allow it to interact with various biological receptors and enzymes, enhancing its potential in pharmaceutical research. The sulfonamide group enables it to undergo nucleophilic substitution reactions, facilitating the synthesis of new derivatives that may exhibit enhanced biological activities .
Interaction Studies
Studies have demonstrated that TPBS effectively binds to multiple biological targets, participating in hydrogen bonding and hydrophobic interactions. This property is crucial for modulating biochemical pathways related to stress responses in plants . The compound's ability to mimic natural signaling molecules opens avenues for developing new therapeutic agents or agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an agonist of methyl jasmonate-dependent responses in plants, upregulating the expression of defense-related genes without causing growth inhibition . This makes it a valuable tool for studying plant defense mechanisms and developing new crop protection strategies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents on the pyridine and benzene rings. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, critical for bioactivity .
- Halogen substituents (e.g., Br, Cl) are common in synthetic intermediates but may confer toxicity in biological systems .
Physicochemical Properties
The trifluoromethyl group significantly influences solubility, melting points, and reactivity.
Table 2: Physicochemical Comparison
Key Observations :
- The CF₃ group increases LogP, enhancing membrane permeability but reducing aqueous solubility .
- Methylation (e.g., N-methyl in ) slightly lowers LogP, improving solubility .
Key Observations :
Biological Activity
N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound of significant interest due to its unique chemical structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in agriculture and medicine, and relevant research findings.
- Molecular Formula : C₁₂H₉F₃N₂O₂S
- Molecular Weight : 296.27 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group enhances lipophilicity, while the sulfonamide moiety allows for nucleophilic substitution reactions, contributing to its biological interactions.
This compound acts primarily through the following mechanisms:
- Interaction with Plant Hormones : It partially mimics methyl jasmonate, a plant hormone involved in stress responses, leading to the upregulation of jasmonate-inducible defense genes without inhibiting plant growth. This property makes it valuable for enhancing plant resistance against biotic stresses.
- Binding Affinity : The compound has demonstrated the ability to bind effectively to various biological receptors and enzymes. Its structural features facilitate hydrogen bonding and hydrophobic interactions with target proteins involved in plant stress responses.
- Potential Anticancer Activity : Research indicates that similar sulfonamide derivatives exhibit anticancer properties by inhibiting key pathways such as the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) activity, suggesting potential therapeutic applications .
Agricultural Biotechnology
This compound has been explored for its role in enhancing plant defense mechanisms:
- Enhancement of Resistance : It has been shown to boost the defense responses in Nicotiana benthamiana, indicating its potential use in crop protection strategies against pests and diseases.
Pharmaceutical Research
The compound's unique properties make it a candidate for medicinal applications:
- Anticancer Research : Investigations into structurally similar compounds have revealed their ability to inhibit cancer cell proliferation, particularly through pathways involving EGFR. This suggests that this compound could be further studied for similar effects .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide?
The synthesis typically involves coupling reactions between benzenesulfonyl chloride derivatives and substituted pyridines. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) are used to introduce the trifluoromethylpyridine moiety. Purification often employs column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures. Reaction progress is monitored via TLC and validated using NMR spectroscopy .
Basic: How is the structural characterization of this compound performed in academic research?
Key techniques include:
- Single-crystal X-ray diffraction : Parameters such as radiation sources (e.g., fine-focus sealed tubes), detector resolution (16.1 pixels/mm), and absorption correction methods (multi-scan) are critical for resolving triclinic or monoclinic crystal systems .
- NMR spectroscopy : and NMR confirm substituent positions, with deuterated DMSO or CDCl₃ as solvents.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 448.48 g/mol for related derivatives) .
Advanced: What crystallographic challenges arise with sulfonamide derivatives, and how are they mitigated?
Low-symmetry crystal systems (e.g., triclinic, space group ) complicate data collection due to overlapping reflections. Strategies include:
- Optimizing crystal growth conditions (slow evaporation from DMF/water mixtures).
- Applying absorption corrections (e.g., ) to account for anisotropic effects .
- Using software like CrysAlis PRO for data integration and refinement .
Advanced: How can researchers resolve contradictions between computational modeling and experimental data for this compound?
Discrepancies (e.g., bond length deviations >0.01 Å) are addressed by:
- Cross-validating computational models (DFT) with experimental crystallographic data .
- Re-examining synthesis conditions (e.g., solvent polarity, temperature) that may alter conformational stability .
- Performing vibrational spectroscopy (IR/Raman) to verify predicted functional group interactions .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase analogs) using fluorometric or colorimetric substrates.
- Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with protein targets .
Advanced: How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to modulate electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-2).
- Comparative bioassays : Test analogs (e.g., WAY-316606) to correlate structural changes with activity trends .
Basic: What analytical techniques ensure purity and identity during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 448.48 g/mol) .
Advanced: How can researchers optimize synthetic yields for scale-up studies?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful water content control.
- Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura couplings to improve aryl-aryl bond formation efficiency .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonamide dust.
- Waste disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl group .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
